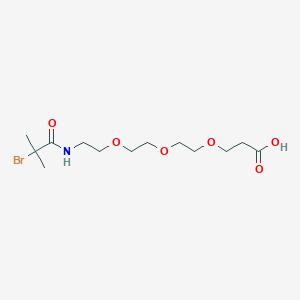
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a polyethylene glycol (PEG) derivative commonly employed as a PEG-based PROTAC linker during PROTAC synthesis . This compound is a halogenated PEG that serves as a versatile linker in various applications, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) .
Preparation Methods
The synthetic routes for 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid typically involve the reaction of 2-bromo-2,2-dimethylacetamide with PEG3-acid under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Pegylation Reactions: The compound is ideal for pegylation reactions due to its PEG backbone.
Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest . The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is unique due to its specific structure and functionality as a PEG-based PROTAC linker. Similar compounds include:
2-Bromo-2,2-dimethyl-acetamido-PEG4-acid: Similar structure but with an additional PEG unit, providing different solubility and reactivity properties.
2-Chloro-2,2-dimethyl-acetamido-PEG3-acid: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity in substitution reactions.
These compounds share similar applications but differ in their chemical properties and reactivity, making this compound a unique and valuable compound in scientific research .
Properties
IUPAC Name |
3-[2-[2-[2-[(2-bromo-2-methylpropanoyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO6/c1-13(2,14)12(18)15-4-6-20-8-10-21-9-7-19-5-3-11(16)17/h3-10H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVVTFBUUWMQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCOCCOCCOCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
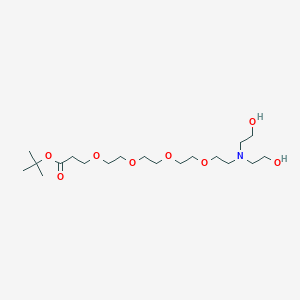


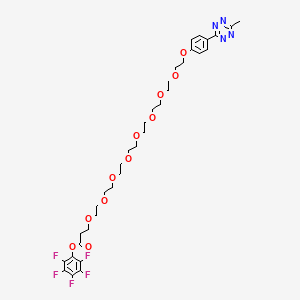
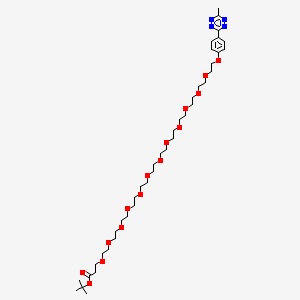
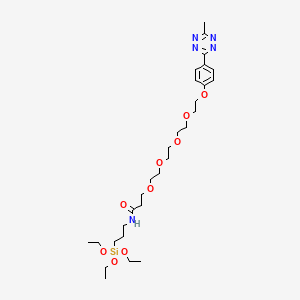


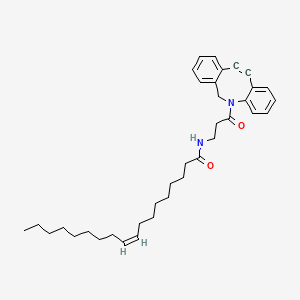
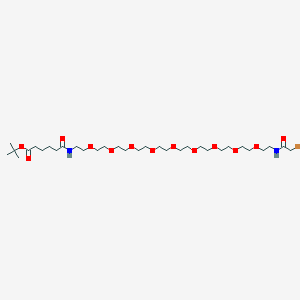
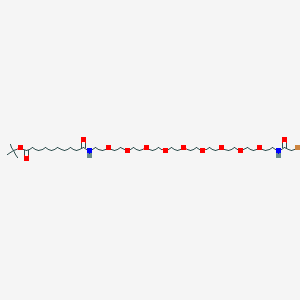

![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)
